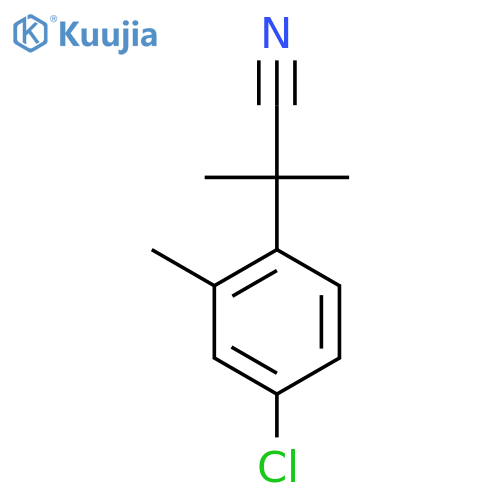Cas no 1314676-48-6 (2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile)

2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile
- EN300-1985208
- 1314676-48-6
-
- インチ: 1S/C11H12ClN/c1-8-6-9(12)4-5-10(8)11(2,3)7-13/h4-6H,1-3H3
- InChIKey: YRLDUEJPLHQOKB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)C(C#N)(C)C
計算された属性
- 精确分子量: 193.0658271g/mol
- 同位素质量: 193.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- XLogP3: 3.5
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985208-10g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 10g |
$3376.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-1g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 1g |
$785.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-0.5g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 0.5g |
$754.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-0.05g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 0.05g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-2.5g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 2.5g |
$1539.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-0.1g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 0.1g |
$691.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-1.0g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 1g |
$785.0 | 2023-06-04 | ||
| Enamine | EN300-1985208-10.0g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 10g |
$3376.0 | 2023-06-04 | ||
| Enamine | EN300-1985208-5g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 5g |
$2277.0 | 2023-09-16 | ||
| Enamine | EN300-1985208-0.25g |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile |
1314676-48-6 | 0.25g |
$723.0 | 2023-09-16 |
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
2. Back matter
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
10. Caper tea
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrileに関する追加情報
Introduction to 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile (CAS No. 1314676-48-6)
2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile, identified by the chemical compound code CAS No. 1314676-48-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a nitrile functional group and a substituted aromatic ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both chloro and methyl substituents on the phenyl ring introduces specific reactivity patterns, enabling its utility in diverse chemical transformations.
The molecular structure of 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile consists of a benzene ring substituted at the 4-position with a chlorine atom and at the 2-position with a methyl group. The nitrile group is attached to the same carbon as the methyl group at the 2-position, forming a highly reactive site for further functionalization. This arrangement contributes to its role as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of electron-withdrawing and electron-donating groups on the aromatic ring, along with the nitrile functionality, suggests that 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile may interact with biological targets in meaningful ways. Specifically, studies have indicated that such compounds can serve as scaffolds for developing novel therapeutic agents targeting various diseases.
One area where this compound has shown promise is in the development of small-molecule inhibitors for enzymatic targets involved in inflammatory and metabolic pathways. The nitrile group can be hydrolyzed to form an amide or carboxylic acid, providing a versatile handle for modifying bioactivity. Additionally, the chloro and methyl substituents can participate in nucleophilic substitution reactions, allowing for further derivatization to tailor specific pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile with potential biological targets more accurately. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in cancer and inflammatory disorders. These predictions have guided experimental efforts to synthesize analogs with enhanced potency and selectivity.
The synthesis of 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the chlorination of an appropriate aromatic substrate followed by condensation with a suitable nitrile source. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce the desired substituents efficiently. These synthetic strategies highlight the compound's accessibility while maintaining high yields and purity levels essential for pharmaceutical applications.
In addition to its synthetic utility, 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile has been investigated for its role in material science applications. The rigid aromatic core combined with functionalizable side chains makes it a candidate for designing polymers with tailored properties. For instance, polymers incorporating this moiety may exhibit enhanced thermal stability or biodegradability, depending on further modifications.
The environmental impact of synthesizing and using 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile is another consideration that has prompted research into greener alternatives. Catalytic methods that minimize waste and energy consumption are being developed to ensure sustainable production processes. Additionally, efforts are underway to assess the biodegradability of derivatives formed from this compound to mitigate potential environmental concerns.
As research continues to uncover new applications for CAS No. 1314676-48-6, collaborations between academia and industry will be crucial in translating laboratory findings into commercial products. The pharmaceutical industry remains particularly interested in leveraging this compound's structural features to develop next-generation drugs with improved efficacy and reduced side effects.
In conclusion, 2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile represents a promising chemical entity with diverse applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structural features offer opportunities for innovation, while ongoing research aims to optimize its synthesis and expand its utility further.
1314676-48-6 (2-(4-chloro-2-methylphenyl)-2-methylpropanenitrile) Related Products
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)
- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)




